3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-(4-Methoxybenzenesulfonyl)-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound featuring a trifluoromethyl group, a methoxybenzenesulfonyl group, and a thieno[3,2-b]pyridin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzenesulfonyl)-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, including the formation of the thieno[3,2-b]pyridin-5-one core, introduction of the trifluoromethyl group, and attachment of the methoxybenzenesulfonyl group. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzenesulfonyl)-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxybenzenesulfonyl)-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 3-(4-methoxybenzenesulfonyl)-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and sulfonyl groups but lacks the thieno[3,2-b]pyridin-5-one core.
Trifluoromethylpyridine: Contains the trifluoromethyl group and pyridine ring but lacks the sulfonyl and methoxy groups.
Uniqueness
3-(4-Methoxybenzenesulfonyl)-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its combination of functional groups and the thieno[3,2-b]pyridin-5-one core, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C15H12F3NO4S2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H12F3NO4S2/c1-23-8-2-4-9(5-3-8)25(21,22)11-7-24-14-10(15(16,17)18)6-12(20)19-13(11)14/h2-5,7,10H,6H2,1H3,(H,19,20) |
InChI Key |
OMTPDVBEPGPINH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CSC3=C2NC(=O)CC3C(F)(F)F |
Origin of Product |
United States |
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